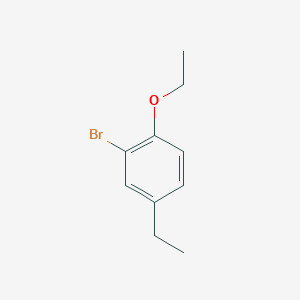

2-Bromo-1-ethoxy-4-ethylbenzene

Description

2-Bromo-1-ethoxy-4-ethylbenzene (C${10}$H${13}$BrO) is a substituted aromatic compound featuring a bromine atom at the ortho position, an ethoxy group at the para position, and an ethyl substituent at the para position relative to the ethoxy group. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to its bromine atom’s reactivity . Its ethyl and ethoxy groups contribute to steric and electronic effects that modulate reactivity and selectivity in downstream applications, such as pharmaceutical or agrochemical synthesis.

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

2-bromo-1-ethoxy-4-ethylbenzene |

InChI |

InChI=1S/C10H13BrO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h5-7H,3-4H2,1-2H3 |

InChI Key |

BTTLDLOTUTZISK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC)Br |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Routes and Reaction Conditions

Bromination of 1-Ethoxy-4-ethylbenzene

The most common synthetic approach involves direct bromination of 1-ethoxy-4-ethylbenzene under controlled conditions:

- Reagents: Bromine or bromine sources such as N-bromosuccinimide (NBS).

- Solvents: Common solvents include acetonitrile, dichloromethane, or tetrahydrofuran (THF).

- Catalysts/Acids: Lewis acids like aluminum chloride (AlCl3) or p-toluenesulfonic acid may be used to facilitate electrophilic substitution.

- Temperature: Typically maintained between 0°C to reflux temperatures depending on the reagent and solvent.

- Time: Reaction times vary from 1 hour to several hours to optimize yield.

Example Procedure Summary:

- A solution of 1-ethoxy-4-ethylbenzene is cooled to 0–5°C.

- Bromine or NBS is added slowly under stirring.

- The reaction mixture is maintained at low temperature for 1–2 hours.

- Workup involves quenching with aqueous sodium bicarbonate, extraction with organic solvents (e.g., dichloromethane), washing, drying, and concentration under reduced pressure to isolate the product.

One-Pot Friedel-Crafts Alkylation and Bromination

A patented method describes a one-pot process involving:

- Conversion of a substituted benzoic acid to an acyl chloride using oxalyl chloride in dichloromethane with catalytic dimethylformamide (DMF).

- Subsequent Friedel-Crafts alkylation with phenetole (ethoxybenzene) in the presence of aluminum chloride at 0–5°C.

- Followed by reduction steps using triethylsilane or sodium borohydride to yield brominated ethoxy-substituted benzene derivatives.

- The process avoids acetonitrile to reduce impurities and improves yield and purity.

- Workup involves aqueous washes, organic solvent extractions, and crystallization from ethanol at low temperatures to isolate the product.

Alternative Bromination Using Copper(II) Bromide

Another method involves:

- Dissolving an acyl ketone precursor in ethyl acetate.

- Refluxing with copper(II) bromide under sonication for 3–5 hours.

- Removal of solvent and purification by hexane extraction and chromatography.

- This method can be adapted to introduce bromine selectively on the aromatic ring adjacent to ethoxy and ethyl substituents.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Solvent(s) | Catalyst/Acid | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Direct bromination | 1-Ethoxy-4-ethylbenzene | Bromine or N-bromosuccinimide | Acetonitrile, DCM, THF | p-Toluenesulfonic acid, AlCl3 | 0°C to reflux | 1–2 hours | 80–95 | Requires careful temperature control |

| One-pot Friedel-Crafts + brom. | 5-Bromo-2-chlorobenzoic acid | Oxalyl chloride + phenetole | Dichloromethane, THF, ethanol | AlCl3 | 0–65°C | 16–36 hours | ~85 | Avoids acetonitrile, reduces impurities |

| CuBr2 bromination | Acyl ketone precursor | Copper(II) bromide | Ethyl acetate | None | Reflux | 3–5 hours | 80–90 | Sonication enhances reaction efficiency |

Mechanistic Insights

The key step in the synthesis is the electrophilic aromatic substitution where the bromonium ion attacks the activated aromatic ring. The ethoxy group is an ortho/para-directing substituent, while the ethyl group also directs substitution to the para position relative to itself. This combined directing effect ensures regioselective bromination at the 2-position relative to the ethoxy group, yielding 2-Bromo-1-ethoxy-4-ethylbenzene .

Scientific Research Applications

2-Bromo-1-ethoxy-4-ethylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of functionalized polymers and advanced materials with specific properties.

Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Medicinal Chemistry: It is explored for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-4-ethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. Subsequent deprotonation restores the aromaticity of the ring, resulting in the substitution product. The ethoxy and ethyl groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-1-ethoxy-4-ethylbenzene with five analogous compounds, focusing on structural variations, synthesis methodologies, physicochemical properties, and reactivity.

Reactivity and Electronic Effects

- Bromine Position : The ortho-bromine in this compound enhances electrophilic substitution at the para position relative to the ethoxy group, whereas para-bromine (e.g., 4-bromo-2-ethoxy-1-methylbenzene) directs reactivity to ortho/meta positions .

- Ethyl vs.

- Ethoxy vs. Methoxy : Ethoxy groups offer weaker electron-donation than methoxy, reducing ring activation. This difference is critical in reactions sensitive to electronic modulation, such as Friedel-Crafts alkylation .

- Dibromo Derivatives: 2-Bromo-1-(2-bromoethoxy)-4-ethylbenzene’s additional bromine atom enables sequential cross-coupling reactions, a feature absent in mono-bromo analogs .

Physicochemical Properties

- Boiling Point/Solubility : Ethyl groups increase lipophilicity compared to methyl analogs (e.g., 2-bromo-1-ethoxy-4-methylbenzene), impacting solubility in polar solvents .

- Stability : Methoxyethyl-substituted derivatives (e.g., 2-bromo-1-methoxy-4-(1-methoxyethyl)benzene) exhibit enhanced stability under acidic conditions due to reduced steric strain .

Biological Activity

2-Bromo-1-ethoxy-4-ethylbenzene is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical characteristics, biological effects, and relevant research findings, including case studies and data tables.

Molecular Formula : C10H13BrO

Molecular Weight : 229.12 g/mol

IUPAC Name : this compound

CAS Number : 4749412

Biological Activity Overview

Research indicates that this compound possesses various biological activities, particularly in antimicrobial and anticancer domains. The compound's bromine substitution may contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have shown that compounds with bromine substitutions often exhibit enhanced antimicrobial properties. For instance, a study reported that derivatives of brominated phenols demonstrated significant activity against various bacterial strains, suggesting that this compound could similarly exhibit antimicrobial effects.

Anticancer Properties

Recent investigations into the anticancer potential of brominated compounds have highlighted their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cellular signaling pathways, leading to cell cycle arrest and programmed cell death. A particular study noted that brominated phenolic compounds can inhibit tumor growth in vitro and in vivo models .

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial efficacy of this compound against common pathogens.

- Methodology : Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating potential as a therapeutic agent.

-

Cancer Cell Line Study

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Methodology : MTT assay was utilized to measure cell viability post-treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with significant effects noted at higher concentrations .

Data Table of Biological Activities

| Activity Type | Test Organism/Cell Line | Method Used | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | Zone of inhibition observed |

| Antimicrobial | Escherichia coli | Disk diffusion | Zone of inhibition observed |

| Cytotoxicity | MCF-7 (breast cancer) | MTT assay | Dose-dependent viability loss |

The biological activity of this compound may be attributed to:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : Brominated compounds can alter membrane integrity, leading to cell lysis in bacteria or apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-bromo-1-ethoxy-4-ethylbenzene, and how are they experimentally validated?

- The compound contains a benzene ring with bromo (position 2), ethoxy (position 1), and ethyl (position 4) substituents. Structural validation typically employs single-crystal X-ray diffraction (SC-XRD) to confirm bond angles, dihedral angles, and substituent orientations. For example, analogous compounds like 4-bromo-2-ethoxy-1-methylbenzene have been structurally resolved using SC-XRD, revealing critical steric and electronic interactions . NMR spectroscopy (¹H/¹³C) and GC-MS further confirm molecular connectivity and purity .

Q. What synthetic routes are effective for preparing this compound?

- A common approach involves Friedel-Crafts alkylation or bromination of pre-functionalized benzene derivatives. For instance, 1-bromo-4-ethylbenzene (a precursor) is synthesized via bromination of ethylbenzene using FeBr₃ as a catalyst . Subsequent ethoxy group introduction may employ Williamson ether synthesis (e.g., reacting a phenol intermediate with ethyl bromide under basic conditions). Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-bromination or side reactions .

Q. How can purity and stability of this compound be assessed during storage?

- High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, while Karl Fischer titration quantifies moisture content. Stability studies under varying temperatures (4°C, −20°C) and inert atmospheres (argon) should be conducted, with periodic FT-IR checks for degradation (e.g., oxidation of ethoxy groups) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during bromination of substituted benzene derivatives?

- Regioselectivity is influenced by directing effects (e.g., ethoxy as an ortho/para director) and steric hindrance. Computational tools like density functional theory (DFT) predict reactive sites, while low-temperature kinetic control can favor desired intermediates. For example, in 4-bromo-2-ethyl-1-methoxybenzene, steric hindrance from the ethyl group reduces para substitution . Contrasting results from analogous compounds (e.g., dihedral angle variations in 4-methyl-1-(2-bromoethyl)benzene) highlight the need for tailored reaction optimization .

Q. How do solvent effects influence cross-coupling reactions involving this compound?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in Suzuki-Miyaura couplings by stabilizing palladium catalysts. For example, coupling with arylboronic acids requires precise solvent selection to balance reaction rate and byproduct formation. Microwave-assisted synthesis in high-boiling solvents (e.g., toluene) has been used in similar systems to accelerate reaction kinetics .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

- Disordered ethoxy/ethyl groups and weak X-ray scattering from bromine complicate data collection. High-resolution SC-XRD with synchrotron radiation improves data quality, while SHELXL refinement (using constraints for rotating substituents) resolves disorder . Comparative analysis with structurally similar compounds (e.g., 4-benzyloxy-2-bromo-1-methoxybenzene) aids in modeling .

Q. How can computational modeling predict biological interactions of this compound?

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins, while MD simulations assess stability in aqueous environments. For example, ethyl-substituted aromatics have been studied for interactions with cytochrome P450 enzymes, guiding toxicity assessments .

Contradictory Data and Resolution

Q. Conflicting reports on substituent orientation in SC-XRD studies: How to reconcile these?

- Discrepancies in dihedral angles (e.g., 14.9° in 4-methyl-1-(2-bromoethyl)benzene vs. near-planar orientations in other bromoethyl derivatives) may arise from crystal packing forces. Hirshfeld surface analysis and temperature-dependent XRD can distinguish intrinsic molecular geometry from lattice effects .

Q. Divergent reactivity in brominated ethylbenzene derivatives: What factors explain this?

- Steric hindrance from ethyl groups can suppress electrophilic substitution, while electron-donating ethoxy groups activate specific positions. Contrasting reactivity in 2-bromo-4'-(thiazolyl)acetophenone derivatives underscores the need for Hammett plots to quantify electronic effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.